Vanzacaftor mechanism of action on CFTR protein
Vanzacaftor mechanism of action on CFTR protein
An In-depth Technical Guide on the Core Mechanism of Action of Vanzacaftor on the CFTR Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystic Fibrosis (CF) is a monogenic, life-shortening disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein is an anion channel responsible for regulating the movement of chloride and bicarbonate ions across epithelial cell membranes.[2] The most prevalent mutation, occurring in approximately 90% of individuals with CF, is the deletion of a phenylalanine residue at position 508 (F508del).[3][4] This mutation results in the misfolding of the CFTR protein, leading to its recognition by cellular quality control mechanisms in the endoplasmic reticulum (ER) and subsequent premature degradation.[5] Consequently, there is a significant reduction in functional CFTR protein at the cell surface, causing ion and water transport imbalances that manifest as thick, sticky mucus in various organs, particularly the lungs.[3][6]
CFTR modulators are small molecules designed to correct the underlying protein defect.[7] Vanzacaftor (VX-121) is a novel, orally active CFTR corrector developed by Vertex Pharmaceuticals.[8][9] It is a key component of a next-generation, once-daily triple-combination therapy alongside another corrector, Tezacaftor, and a potentiator, Deutivacaftor.[8][10] This guide provides a detailed technical overview of Vanzacaftor's mechanism of action, supported by quantitative clinical data and key experimental methodologies used in its characterization.
Core Mechanism of Action: Synergistic Dual-Site Correction
Vanzacaftor functions as a CFTR corrector, specifically addressing the protein folding and trafficking defects associated with the F508del mutation.[3][11] Its efficacy is significantly enhanced when used in combination with Tezacaftor, as the two molecules act additively by binding to distinct sites on the F508del-CFTR protein.[10][12]
-
Vanzacaftor (Corrector): While a direct co-crystal structure is not yet publicly available, compelling evidence from functionally and structurally similar molecules like Elexacaftor suggests that Vanzacaftor acts as a Type III corrector.[5][13][14] This class of correctors is understood to bind directly to an allosteric site on the first nucleotide-binding domain (NBD1) of the CFTR protein.[5] The F508del mutation destabilizes NBD1; by binding to this domain, Vanzacaftor is believed to stabilize its conformation, a critical step in overcoming the primary folding defect.[5][13]
-
Tezacaftor (Corrector): Tezacaftor is classified as a Type I corrector.[5] It binds to a different site on the CFTR protein, primarily targeting the first transmembrane domain (TMD1) to stabilize the interface between NBD1 and the membrane-spanning domains.[2][5]
-
Synergistic Action: The F508del mutation disrupts the proper interaction between multiple CFTR domains, including NBD1 and TMD1.[13] The dual-site binding of Vanzacaftor at NBD1 and Tezacaftor at TMD1 provides a more comprehensive and robust correction of the F508del-CFTR folding defect than either agent could achieve alone.[5] This synergistic stabilization facilitates the protein's proper conformational maturation within the ER, allowing it to be processed through the Golgi apparatus and successfully trafficked to the cell surface.[2][10]
-
Role of Deutivacaftor (Potentiator): Once the corrected CFTR protein is installed at the cell membrane, the potentiator component, Deutivacaftor, increases the channel's open probability.[10][11] This action enhances the flow of chloride ions through the now-functional channels, further restoring CFTR function.[6]
Caption: Synergistic correction of F508del-CFTR by Vanzacaftor and Tezacaftor.
Quantitative Efficacy Data from Clinical Trials
The clinical development program for the Vanzacaftor/Tezacaftor/Deutivacaftor ("vanza triple") regimen has demonstrated its non-inferiority to the current standard of care, Elexacaftor/Tezacaftor/Ivacaftor (Trikafta), in improving lung function and superiority in restoring CFTR function as measured by sweat chloride concentration.[15]
| Table 1: Phase 3 Efficacy Data (SKYLINE 102 & 103) - 24 Weeks [16] | | :--- | :--- | :--- | | Endpoint | Vanzacaftor/Tezacaftor/Deutivacaftor | Elexacaftor/Tezacaftor/Ivacaftor | | Absolute Change from Baseline in ppFEV₁ | Non-inferior to control | (Control) | | LS Mean Difference (95% CI) | 0.2 (-0.7 to 1.1) in SKYLINE 1020.2 (-0.5 to 0.9) in SKYLINE 103 | | | Patients with Sweat Chloride < 60 mmol/L | 86% | 77% | | Patients with Sweat Chloride < 30 mmol/L (Carrier Level) | 31% | 23% |
| Table 2: Phase 2 Efficacy Data (F/F Genotype) - 29 Days [17] | | :--- | :--- | | Endpoint | Vanzacaftor/Tezacaftor/Deutivacaftor | | Mean Change from Baseline in ppFEV₁ (Percentage Points) | +15.9 | | Mean Change from Baseline in Sweat Chloride (mmol/L) | -45.5 |
Key Experimental Protocols
The characterization of CFTR correctors like Vanzacaftor relies on a combination of biochemical and functional assays to assess protein maturation and ion channel activity.[18]
Western Blotting for CFTR Maturation
This biochemical assay is used to visualize the extent to which a corrector can rescue the processing of F508del-CFTR from the ER to the Golgi, where it undergoes complex glycosylation.
-
Objective: To distinguish between the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) resident in the ER, and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi.[18][19]
-
Methodology:
-
Cell Culture and Treatment: Human bronchial epithelial (HBE) cells or other suitable cell lines (e.g., CFBE) expressing F508del-CFTR are cultured. Cells are incubated with Vanzacaftor (typically at various concentrations) for 16-24 hours at 37°C to allow for correction.[1]
-
Lysis and Protein Quantification: Cells are harvested and lysed. Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of total protein are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to CFTR. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The ratio of the density of Band C to Band B (or total CFTR) is quantified to determine the correction efficiency. An increase in the Band C/Band B ratio indicates successful correction.[19]
-
Ussing Chamber Assay for CFTR-Mediated Chloride Transport
This electrophysiological technique is the gold standard for measuring ion transport across a polarized epithelial monolayer, providing a direct functional readout of CFTR channel activity.[18][20]
-
Objective: To measure the short-circuit current (Isc) generated by chloride secretion through CFTR channels at the apical membrane.
-
Methodology:
-
Cell Culture: Primary HBE cells from CF donors are grown on permeable filter supports until they form a polarized, high-resistance monolayer.[13]
-
Corrector Incubation: The cell monolayers are treated with Vanzacaftor (and Tezacaftor) for 24-48 hours prior to the assay.
-
Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with physiological buffer solutions. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is continuously measured.
-
Pharmacological Stimulation: A chloride gradient is established across the monolayer. The following reagents are added sequentially to stimulate and measure CFTR-specific current:
-
Amiloride: Added apically to block epithelial sodium channels (ENaC).
-
Forskolin (B1673556): Added to raise intracellular cAMP levels, thereby activating PKA and opening CFTR channels. An increase in Isc after forskolin addition reflects CFTR activity.
-
Potentiator (e.g., Deutivacaftor/Ivacaftor): Added to maximally activate the corrected CFTR channels on the surface.
-
CFTR Inhibitor (e.g., CFTRinh-172): Added at the end to confirm that the measured current is specific to CFTR. The magnitude of the inhibited current represents the total CFTR-mediated chloride transport.
-
-
Caption: General experimental workflow for assessing CFTR corrector efficacy.
Conclusion
Vanzacaftor represents a significant advancement in the development of CFTR modulators. Its mechanism of action, characterized by the synergistic, dual-site correction of F508del-CFTR in partnership with Tezacaftor, leads to a greater quantity of functional protein at the cell surface.[5][10] This enhanced correction, coupled with the action of the potentiator Deutivacaftor, translates into substantial improvements in CFTR function, as evidenced by superior reductions in sweat chloride levels in clinical trials. The data strongly support the potential of the Vanzacaftor-based triple therapy to set a new standard of care, offering the possibility of restoring CFTR function to near-normal levels for a large proportion of the cystic fibrosis population.[15]
References
- 1. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is Vanzacaftor used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. alyftrekhcp.com [alyftrekhcp.com]
- 11. benchchem.com [benchchem.com]
- 12. alyftrek.com [alyftrek.com]
- 13. JCI Insight - Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination [insight.jci.org]
- 14. Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 16. Vanzacaftor-tezacaftor-deutivacaftor versus elexacaftor-tezacaftor-ivacaftor in individuals with cystic fibrosis aged 12 years and older (SKYLINE Trials VX20-121-102 and VX20-121-103): results from two randomised, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety and efficacy of vanzacaftor-tezacaftor-deutivacaftor in adults with cystic fibrosis: randomised, double-blind, controlled, phase 2 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CFTR Assays | Cystic Fibrosis Foundation [cff.org]
- 19. researchgate.net [researchgate.net]
- 20. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
